Oxymetholone

Overview

Description

Oxymetholone, also known by its chemical name 2-Hydroxymethylene-17α-methyl-5α-androstan-17β-ol-3-one, is a synthetic anabolic-androgenic steroid. It was first prescribed in 1959 and is primarily used in the treatment of anemia and osteoporosis. It is also used to promote muscle growth in malnourished or underdeveloped patients .

Mechanism of Action

Target of Action

Oxymetholone, a synthetic derivative of testosterone, primarily targets the androgen receptors . These receptors are the biological targets of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

This compound functions as a 17 alpha-alkylated anabolic-androgenic steroid . It exerts its anabolic effects by activating androgen receptors directly or through conversion to DHT and estradiol . This interaction with its targets leads to changes that combat muscle wasting, particularly in patients with conditions like HIV .

Biochemical Pathways

The primary metabolic reactions of this compound involve oxidation, reduction, and hydroxylation . A small percentage of the drug is excreted in urine as conjugates of glucuronic acid .

Result of Action

The activation of androgen receptors by this compound leads to muscle growth in malnourished or underdeveloped patients . It is also used for the treatment of types of anemia, such as acquired aplastic anemia, congenital aplastic anemia, myelofibrosis, and the hypoplastic anemias .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. If released to soil, this compound is expected to have moderate mobility .

Biochemical Analysis

Biochemical Properties

Oxymetholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a synthetic derivative of testosterone and exhibits strong anabolic effects and weak androgenic effects . This compound interacts with the androgen receptor, which is a type of nuclear receptor that is activated by binding to androgens like testosterone and dihydrotestosterone. This interaction leads to the activation of specific genes that promote muscle growth and red blood cell production .

Cellular Effects

This compound influences various types of cells and cellular processes. It stimulates bone marrow cells, leading to an increase in red blood cell production, which is beneficial in treating anemia . Additionally, this compound promotes muscle growth by enhancing protein synthesis in muscle cells. It also affects cell signaling pathways, gene expression, and cellular metabolism by binding to the androgen receptor and modulating the transcription of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the androgen receptor, which undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . These areas of binding are called hormone response elements, which influence the transcriptional activity of certain genes, producing the androgen effects . This compound also has very low affinity for human serum sex hormone-binding globulin, which allows it to remain active in the bloodstream for a longer duration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to be highly effective in promoting extensive gains in body mass by improving protein synthesis . The uncontrolled misuse of this compound can lead to a variety of detrimental effects, including cardiovascular events . Long-term use of this compound has been associated with liver damage and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating anemia and promoting muscle growth . At high doses, it can cause toxic effects, including liver damage and cardiovascular issues . The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid adverse effects .

Metabolic Pathways

This compound is metabolized in the liver through various pathways, including oxidation, reduction, hydroxylation, and conjugation . The drug’s metabolism can be influenced by other substances, which may either increase or decrease its effectiveness . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is well-absorbed when taken orally and is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor . It is distributed within cells and tissues, with a significant portion being metabolized in the liver . The drug’s distribution is influenced by its low affinity for serum sex hormone-binding globulin, allowing it to remain active in the bloodstream .

Subcellular Localization

This compound’s subcellular localization involves its transport into the cell nucleus after binding to the androgen receptor . This localization is crucial for its activity, as it allows the drug to interact with specific nucleotide sequences of the chromosomal DNA and modulate gene expression . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxymetholone is synthesized from dihydrotestosteroneThe reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the necessary chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods to those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Oxymetholone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Various substituents can be introduced at different positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Oxymetholone has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids.

Biology: Studied for its effects on muscle growth and development.

Medicine: Used in the treatment of anemia, osteoporosis, and muscle wasting syndromes such as those caused by HIV/AIDS.

Industry: Employed in the development of new anabolic-androgenic steroids with improved efficacy and reduced side effects

Comparison with Similar Compounds

Similar Compounds

Methandrostenolone: Another anabolic steroid with similar muscle-building properties.

Nandrolone: Known for its ability to promote muscle growth with fewer androgenic side effects.

Stanozolol: Used for its anabolic properties but with a different side effect profile

Uniqueness

Oxymetholone is unique in its strong anabolic effects and relatively weak androgenic effects. It is particularly effective in promoting muscle growth and increasing red blood cell production, making it a valuable therapeutic agent for conditions like anemia and muscle wasting .

Properties

CAS No. |

434-07-1 |

|---|---|

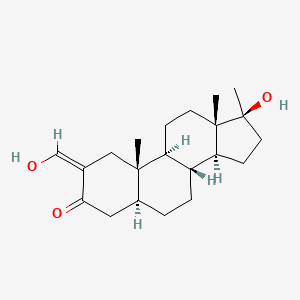

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(2E,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,22,24H,4-11H2,1-3H3/b13-12+/t14-,15+,16-,17-,19-,20-,21-/m0/s1 |

InChI Key |

ICMWWNHDUZJFDW-CCTJMHFWSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C/C(=C\O)/C(=O)C4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |

Appearance |

Solid powder |

Color/Form |

Crystals from ethyl acetate WHITE TO CREAMY WHITE CRYSTALS OR CRYSTALLINE POWDER |

melting_point |

352 to 356 °F (NTP, 1992) 185-190 °C |

Key on ui other cas no. |

434-07-1 |

physical_description |

Oxymetholone is an odorless white to creamy white crystalline powder. (NTP, 1992) |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) Practically insol in water; sol in ethanol, dioxane, ether; very sol in chloroform |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adroidin; Adroyd; Anadrol; Anadrol-50; Anadroyd; Anapolon; Anasteron; Anasterone; Becorel; Dynasten; Methabol; Nastenon; Pavisoid; Plenastril; Protanabol; Roboral; Synasteron; Zenalosyn; Oxymetholone |

vapor_pressure |

5.1X10-11 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

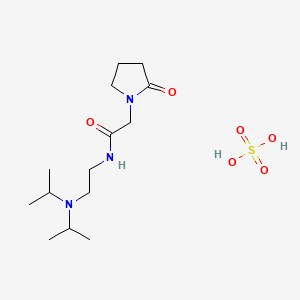

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)